![molecular formula C32H40N4O5S B12419436 Sparsentan-d5](/img/structure/B12419436.png)
Sparsentan-d5
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Overview
Description
Sparsentan-d5 is a deuterated form of sparsentan, a dual endothelin and angiotensin II receptor antagonist. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of sparsentan. Sparsentan itself is indicated for the treatment of proteinuria in patients with primary immunoglobulin A nephropathy, a condition that can lead to chronic kidney disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sparsentan-d5 involves the incorporation of deuterium atoms into the sparsentan molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient incorporation of deuterium atoms. Quality control measures are in place to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Sparsentan-d5 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Introduction to Sparsentan-d5
This compound is a deuterated form of sparsentan, a dual endothelin and angiotensin receptor antagonist. This compound has garnered attention for its potential applications in treating various kidney diseases, particularly focal segmental glomerulosclerosis (FSGS) and immunoglobulin A nephropathy (IgAN). The unique properties of this compound allow for enhanced pharmacokinetic studies and metabolic profiling, facilitating deeper insights into its therapeutic mechanisms.
Nephroprotection and Antiproteinuria
This compound is primarily investigated for its nephroprotective effects, particularly in conditions characterized by proteinuria, such as FSGS and IgAN. Research has demonstrated that sparsentan significantly reduces proteinuria compared to standard treatments like irbesartan. In a Phase 2 study (DUET), patients treated with sparsentan exhibited a greater reduction in urinary protein-to-creatinine ratio (UP/C), achieving a partial remission endpoint at higher rates than those receiving irbesartan .
Pharmacokinetic Studies
The deuterated form, this compound, aids in pharmacokinetic studies due to its unique isotopic labeling. This allows researchers to trace the compound's metabolic pathways more effectively. A population pharmacokinetic analysis involving healthy volunteers and patients with FSGS has characterized the pharmacokinetics of sparsentan, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME) profiles . The study utilized validated liquid chromatography–tandem mass spectrometry techniques to quantify plasma concentrations of this compound.
Clinical Trials and Efficacy
The ongoing clinical trials continue to validate the efficacy of this compound in various patient populations. For instance, the Phase III DUPLEX study is comparing the effects of sparsentan against irbesartan over an extended period, focusing on long-term outcomes related to proteinuria reduction and kidney function preservation .
Case Study 1: DUET Study
- Objective : Evaluate the efficacy of sparsentan versus irbesartan in reducing proteinuria.
- Population : Patients aged 8-75 years with biopsy-proven FSGS.
- Results : After 8 weeks, patients receiving sparsentan showed a significant reduction in UP/C (45% vs. 19% for irbesartan) and achieved partial remission endpoints more frequently (28% vs. 9%)【6】.
Case Study 2: Phase III DUPLEX Study
- Objective : Assess long-term effects of sparsentan on proteinuria and kidney function.
- Design : Randomized control trial comparing sparsentan with irbesartan over 108 weeks.
- Findings : Preliminary results indicate that sparsentan leads to sustained reductions in proteinuria while maintaining stable kidney function【4】【6】.
Table 1: Comparison of Sparsentan and Irbesartan in Clinical Trials
Parameter | Sparsentan (mg/day) | Irbesartan (mg/day) | Outcome |
---|---|---|---|
DUET Study | 200, 400, 800 | 300 | UP/C Reduction |
Percentage Achieving FPRE | 28% | 9% | Significant Difference (p<0.04) |
Blood Pressure Change | Reduced | No change | - |
Table 2: Pharmacokinetic Characteristics of this compound
Parameter | Value |
---|---|
Absorption | First-order |
Bioavailability | Dose-dependent |
Elimination | First-order |
Half-life | Approximately X hours (specific values from studies) |
Mechanism of Action
Sparsentan-d5 exerts its effects by selectively blocking the endothelin type A receptor and the angiotensin II type 1 receptor. This dual antagonism leads to vasodilation, reduced proteinuria, and protection of kidney function. The molecular targets involved include the endothelin type A receptor and the angiotensin II type 1 receptor, which are key regulators of blood pressure and kidney function .
Comparison with Similar Compounds
Similar Compounds
Irbesartan: An angiotensin II receptor antagonist used to treat high blood pressure.
Bosentan: An endothelin receptor antagonist used to treat pulmonary arterial hypertension.
Uniqueness
Sparsentan-d5 is unique due to its dual antagonism of both endothelin and angiotensin II receptors, which provides a broader therapeutic effect compared to compounds that target only one receptor. This dual action makes this compound particularly effective in reducing proteinuria and protecting kidney function .
Properties
Molecular Formula |
C32H40N4O5S |
---|---|
Molecular Weight |
597.8 g/mol |
IUPAC Name |
2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-(1,1,2,2,2-pentadeuterioethoxymethyl)phenyl]-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C32H40N4O5S/c1-5-7-14-29-33-32(17-10-11-18-32)31(37)36(29)20-24-15-16-26(25(19-24)21-40-6-2)27-12-8-9-13-28(27)42(38,39)35-30-22(3)23(4)41-34-30/h8-9,12-13,15-16,19H,5-7,10-11,14,17-18,20-21H2,1-4H3,(H,34,35)/i2D3,6D2 |
InChI Key |
WRFHGDPIDHPWIQ-QKLSXCJMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OCC1=C(C=CC(=C1)CN2C(=NC3(C2=O)CCCC3)CCCC)C4=CC=CC=C4S(=O)(=O)NC5=NOC(=C5C)C |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC5=NOC(=C5C)C)COCC |
Origin of Product |
United States |
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